REACTION_CXSMILES
|
S(=O)(=O)(O)O.C[C:7]1[C:15]([OH:16])=[C:14]([I:17])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:18]O>>[OH:16][C:15]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[I:17])[C:9]([O:11][CH3:18])=[O:10]
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
methyl 3-hydroxy-4-iodobenzoic acid
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1O)I
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 6 days
|
Duration
|
6 d
|
Type
|
CUSTOM
|
Details
|
The methanol is evaporated off
|
Type
|
ADDITION
|
Details
|
the reaction medium is then poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solvent is concentrated
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)OC)C=CC1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.56 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |